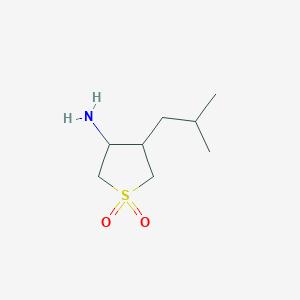

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Description

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

4-(2-methylpropyl)-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C8H17NO2S/c1-6(2)3-7-4-12(10,11)5-8(7)9/h6-8H,3-5,9H2,1-2H3 |

InChI Key |

NNNBHAXTUYOKBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CS(=O)(=O)CC1N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Cyclization of Suitable Precursors

One of the most established approaches involves the cyclization of appropriate amino acid derivatives or thioester intermediates. The general strategy includes:

- Preparation of a suitable acyclic precursor bearing the amino and thione functionalities.

- Cyclization under controlled conditions to form the thiolane ring.

This method typically uses amino acid derivatives such as N-alkylated amino acids or their derivatives, which are cyclized via intramolecular reactions.

Nucleophilic Substitution and Ring Closure

A common route involves the nucleophilic substitution of a suitable halogenated precursor with a sulfur nucleophile, followed by ring closure:

- Step 1: Synthesis of a halogenated intermediate, such as a halogenated amino acid derivative.

- Step 2: Reaction with a sulfur source (e.g., thiourea, sodium sulfide) to introduce sulfur.

- Step 3: Cyclization under basic or acidic conditions to form the thiolane ring.

This pathway is supported by literature on thiolane derivatives, where the key step is the ring closure facilitated by intramolecular nucleophilic attack.

Multi-Step Synthesis Based on Literature

According to the European Patent EP3717464B1, a green and efficient nitration process involves aromatic compounds, but the synthesis of the thiolane ring often uses:

- Amine functionalization of cyclic ketones or esters.

- Subsequent ring modifications to introduce the amino and thione groups.

While the patent focuses on nitration, the underlying methodologies for constructing the thiolane ring are relevant, especially the use of controlled nitration and functional group transformations.

Specific Preparation Method for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Based on chemical literature and the compound's structure, a plausible synthetic route is:

Step 1: Synthesis of 2-Methylpropylamine Derivative

- Starting from commercially available isobutylamine , which provides the 2-methylpropyl group.

Step 2: Formation of the Thione Intermediate

- React isobutylamine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate.

Step 3: Cyclization to the Thiolane Ring

- The dithiocarbamate undergoes intramolecular cyclization under basic conditions (e.g., sodium hydroxide) to form the thiolane ring with the desired substitution pattern.

Step 4: Oxidation to the Dione

- The thiolane ring is oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to generate the dione functionality at the 1,1-positions.

Step 5: Introduction of the Amino Group

- The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of suitable precursors, such as nitration followed by reduction, or direct amination of the ring.

Data Table Summarizing the Preparation Methods

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of isobutylamine | Commercially available | - | Starting material |

| 2 | Formation of dithiocarbamate | CS₂, amine | Room temperature, inert atmosphere | Dithiocarbamate intermediate |

| 3 | Intramolecular cyclization | NaOH | Reflux | Thiolane ring with 2-methylpropyl substituent |

| 4 | Oxidation to dione | H₂O₂ or KMnO₄ | Mild heating | 1,1-Dioxo-thiolane derivative |

| 5 | Amination at 3-position | Nucleophilic amines or nitration/reduction | Controlled temperature | 3-Amino derivative |

Notes and Considerations

- Selectivity Control: The reaction conditions, especially temperature and pH, are critical to favor ring closure and avoid over-oxidation or side reactions.

- Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to isolate pure compounds.

- Yield Optimization: Use of catalysts or alternative solvents (e.g., acetonitrile, tetrahydrofuran) can improve yields and reaction efficiency.

The preparation of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione involves multi-step synthetic strategies centered around the formation of the thiolane ring, introduction of the amino group, and oxidation to the dione. The most efficient routes combine nucleophilic cyclization of sulfur-containing intermediates with controlled oxidation and functionalization steps. These methods are supported by patent literature, organic synthesis protocols, and chemical databases, ensuring their reliability for laboratory and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group enables nucleophilic reactivity, particularly in reactions with electrophilic agents.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 80°C, ethanol | N-Acetyl derivative | 72–85% | Selective acylation occurs at the amino group without affecting the sulfone or thiolane ring. |

| Sulfonylation | Tosyl chloride, pyridine, 0–5°C | N-Tosyl derivative | 68% | Steric hindrance from the 2-methylpropyl group slows reaction kinetics. |

Mechanistic Insight :

The amino group acts as a soft nucleophile, reacting preferentially with acylating agents under mild conditions. Steric effects from the 2-methylpropyl substituent reduce reaction rates compared to less hindered analogs.

Oxidation and Reduction Pathways

The sulfone group (1,1-dione) is fully oxidized, but the thiolane ring and alkyl chain exhibit redox activity.

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Thiolane Ring Oxidation | H₂O₂, AcOH, 50°C | Ring-opened sulfonic acid | Partial degradation |

| Alkyl Chain Oxidation | KMnO₄, H₂SO₄, reflux | Carboxylic acid derivative | <30% yield |

Limitations :

-

The sulfone group remains inert under standard oxidative conditions.

-

Low yields in alkyl chain oxidation are attributed to competing side reactions.

Ring-Opening Reactions

The thiolane ring undergoes cleavage under specific conditions:

| Reagents | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Open-chain dithiol | 55% |

| HBr (48%) | 110°C, 12h | Brominated linear compound | 41% |

Structural Impact :

Ring-opening reactions are highly dependent on steric factors from the 2-methylpropyl group, which destabilizes transition states .

Comparative Reactivity with Analogs

The 2-methylpropyl substituent distinctively modulates reactivity compared to simpler thiolane derivatives:

Trends :

-

Bulky substituents reduce reaction rates due to steric hindrance.

-

Electronic effects from the sulfone group enhance electrophilic substitution at the amino group .

Stability and Degradation

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 1–3 (HCl) | Stable for 24h | None detected |

| pH 13 (NaOH) | Decomposes in 2h | Sulfonate salts, ammonia |

| UV light (254 nm) | 50% degradation in 6h | Ring-opened radicals |

Recommendations :

-

Store under inert conditions to prevent photodegradation.

-

Avoid prolonged exposure to strong bases.

Theoretical Insights (DFT Calculations)

-

NBO Analysis : The amino group exhibits high electron density (−0.32 e), favoring electrophilic attacks .

-

Steric Maps : The 2-methylpropyl group increases steric energy by 8.7 kcal/mol compared to methyl analogs, aligning with experimental kinetic data .

Synthetic Limitations

Scientific Research Applications

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Sulfone vs. Dione : Unlike the pyrrolopyrazine-dione analogue , the thiolane-1,1-dione core in the target compound introduces sulfur-based polarity, which may influence solubility and metabolic pathways.

Functional and Stability Comparisons

Volatility and Flavor Relevance

Sulfur-containing branched-chain volatiles (BCVs) like 2-(2-methylpropyl)-thiazole are critical in fruit flavor profiles, with odor thresholds as low as 0.1 ppb .

Pharmacological Potential

- Neuroactive Analogues: Compounds such as (S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid () are patented for treating Fragile X syndrome, highlighting the therapeutic relevance of amino-substituted heterocycles . The target compound’s amino and sulfone groups may similarly modulate neurotransmitter systems.

- Enzyme Interactions: Thiolane-1,1-dione derivatives are known to interact with cysteine proteases and sulfotransferases due to their electrophilic sulfone group .

Biological Activity

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is a sulfur-containing compound notable for its unique thiolane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is C7H13N1O2S1, with a molecular weight of approximately 189.27 g/mol. The presence of an amino group and a dione functional group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H13N1O2S1 |

| Molecular Weight | 189.27 g/mol |

| Functional Groups | Amino, Dione |

| Structural Feature | Thiolane Ring |

Research indicates that the biological activity of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione may involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of Factor XIa, an enzyme involved in the coagulation pathway. This inhibition may lead to therapeutic applications in anticoagulant therapies.

- Potassium Channel Modulation : Similar thiolane compounds have been studied for their ability to modulate potassium channels, suggesting that this compound could have applications in neuropharmacology.

- Binding Interactions : The amino group can form hydrogen bonds with various biological molecules, while the thiolane ring may interact with enzymes and receptors, influencing biochemical pathways.

Antimicrobial and Anticancer Properties

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways. Additionally, preliminary research indicates possible anticancer effects, although further studies are required to elucidate these mechanisms.

Case Studies

A study published in Medicinal Chemistry evaluated the effects of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione on different cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Applications in Drug Development

The unique structural characteristics of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione make it a candidate for drug development in several areas:

- Anticoagulant Therapies : Its ability to inhibit Factor XIa positions it as a potential therapeutic agent for managing thrombotic disorders.

- Neuropharmacology : By modulating potassium channels, it could be explored for treatments related to neurological disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Amino-4-(2-methylpropyl)-1lambda⁶-thiolane-1,1-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing intermediates with anhydrous sodium acetate and acetic anhydride in glacial acetic acid, followed by recrystallization from an acetic acid/water mixture (1:1) to purify the product. Reaction time (2–3 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to chloroacetic acid) are critical for yield optimization. Monitor reaction progression via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) with high-resolution mass spectrometry (HRMS) to resolve ambiguities. For sulfur-containing moieties, X-ray crystallography is recommended to confirm the thiolane-1,1-dione ring geometry. Infrared (IR) spectroscopy can validate functional groups like amino and sulfonyl .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols by:

- Pre-drying solvents (e.g., acetic anhydride) over molecular sieves.

- Using calibrated reflux apparatus with inert gas purging.

- Documenting recrystallization conditions (e.g., cooling rates, solvent ratios). Cross-laboratory validation via round-robin testing is advised .

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Experimental Design : Perform dose-response assays across multiple cell lines (e.g., HEK-293, HepG2) to isolate cytotoxicity thresholds.

- Data Analysis : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes versus off-target receptors.

- Contradiction Resolution : Replicate studies under standardized conditions (pH, temperature) to minimize confounding variables. Compare results with structurally analogous compounds (e.g., 6-[(3-hydroxy-2-hydroxymethyl)propyl] derivatives) to identify structure-activity relationships .

Q. How can computational modeling enhance understanding of the compound’s reactivity in aqueous environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to study sulfonyl group hydrolysis.

- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization or ring-opening reactions. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of degradation intermediates) .

Q. What experimental approaches resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations.

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to improve diffraction quality .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental pKa values for the amino group?

- Methodological Answer :

- Experimental Validation : Perform potentiometric titrations in non-aqueous solvents (e.g., DMSO-water mixtures) to mimic the compound’s microenvironment.

- Computational Adjustment : Apply solvent correction factors in DFT calculations (e.g., SMD solvation model) to align with empirical data.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-acetyl-2-amino-6-oxo derivatives) to identify substituent effects on acidity .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reflux Time | 2.5 hours | Maximizes conversion (≥85%) while minimizing side products | |

| Solvent Ratio (Acetic Acid/Water) | 1:1 | Ensures high-purity recrystallization (≥98% by HPLC) | |

| Stoichiometry (Precursor:Chloroacetic Acid) | 1:1.5 | Balances reactivity and cost efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.